Atosiban (free acid) Trifluoroacetate
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Overview
Description
Atosiban (free acid) Trifluoroacetate is a synthetic peptide that acts as an antagonist of the hormones oxytocin and vasopressin. It is primarily used as a tocolytic agent to delay preterm labor in pregnant women. The compound is a nonapeptide, desamino-oxytocin analogue, and a competitive vasopressin/oxytocin receptor antagonist .
Mechanism of Action
Target of Action
Atosiban is an inhibitor of the hormones oxytocin and vasopressin . These hormones play a crucial role in the process of labor, with oxytocin being primarily responsible for inducing uterine contractions .
Mode of Action
Atosiban is a synthetic peptide oxytocin antagonist . It works by binding to oxytocin receptors, thereby inhibiting the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane . This interaction results in a reduction in the frequency of uterine contractions, which helps to delay pre-term birth in adult females .
Biochemical Pathways
The primary biochemical pathway affected by Atosiban involves the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane . This action results in reduced release of intracellular, stored calcium from the sarcoplasmic reticulum of myometrial cells and reduced influx of Ca 2+ from the extracellular space through voltage-gated channels . In addition, Atosiban suppresses oxytocin-mediated release of PGE and PGF from the decidua .
Pharmacokinetics
The pharmacokinetics of Atosiban in humans have been studied, with findings indicating that the total body clearance of Atosiban is approximately 0.623 ± 0.099 L/h/kg, and the half-life is around 16.2 ± 2.4 minutes . This suggests that Atosiban is rapidly cleared from the body, which is an important consideration in terms of its bioavailability and therapeutic efficacy.
Result of Action
The primary result of Atosiban’s action is the reduction in the frequency of uterine contractions, which helps to delay pre-term birth in adult females . By inhibiting the action of oxytocin and vasopressin, Atosiban induces uterine quiescence, effectively halting premature labor .
Action Environment
Trifluoroacetic acid, the free acid form of Atosiban, is highly soluble and has been detected in various environmental settings, including rain, fog, and water bodies . This suggests that environmental factors such as pH and the presence of water can influence the action, efficacy, and stability of Atosiban. More research is needed to fully understand the impact of environmental factors on the action of atosiban .
Biochemical Analysis
Biochemical Properties
Atosiban (free acid) Trifluoroacetate is known to interact with various enzymes and proteins. It is a competitive antagonist of oxytocin receptors (OTR) and can inhibit oxytocin from binding to its receptors, which are expressed by the myoepithelial cells of the mammary gland, and in both the myometrium and endometrium of the uterus . This interaction plays a crucial role in reducing uterine contractility .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing the frequency of uterine contractions, thereby delaying preterm birth . It also impacts cell signaling pathways, specifically inhibiting the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It acts as an antagonist of Gq coupling, which explains the inhibition of the inositol triphosphate pathway responsible for the effect on uterine contraction .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that it does not significantly improve pregnancy outcomes of patients with repeated embryo implantation failure (RIF) in frozen embryo transfer (FET) cycles
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In one study, patients were administered Atosiban intravenously 30 minutes prior to FET with a dose of 37.5 mg . The study did not report any toxic or adverse effects at this dosage .
Metabolic Pathways
It is known to inhibit the oxytocin-mediated release of inositol trisphosphate, which could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Atosiban involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The key intermediate, NH2-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH, is prepared from N-Boc-S-Bzl-cysteine by the repetitive N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy . The disulfide bond closure is a critical step, which can be achieved using various oxidizing agents such as atmospheric oxygen, potassium ferricyanide, dimethyl sulfoxide, and hydrogen peroxide .
Industrial Production Methods: For industrial production, the solid-phase synthesis method is preferred due to its efficiency and scalability. The process involves the cyclization of a protected intermediate with the formation of the disulfide bond during solid-phase synthesis, minimizing the formation of by-products . The use of different condensing agent/activator combinations at different sites, such as DIC/HOBT, TBTU/HOBT, HBTU/HOBT, and BOP/HOBT, enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Atosiban undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of the disulfide bond is a key oxidation reaction, which is essential for the biological activity of the compound .
Common Reagents and Conditions: Common reagents used in the synthesis of Atosiban include atmospheric oxygen, potassium ferricyanide, dimethyl sulfoxide, and hydrogen peroxide for oxidation reactions . The peptide cleavage, oxidation, and purification steps are crucial for obtaining high-purity Atosiban .
Major Products Formed: The major product formed from these reactions is the cyclic disulfide form of Atosiban, which is the active form of the compound used in medical applications .
Scientific Research Applications
Atosiban has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to delay preterm labor by inhibiting uterine contractions . In biological research, Atosiban is used to study the role of oxytocin and vasopressin in various physiological processes .
Comparison with Similar Compounds
Atosiban is unique in its dual antagonistic action on both oxytocin and vasopressin receptors. Similar compounds include other oxytocin receptor antagonists such as barusiban and retosiban . Atosiban’s ability to inhibit both oxytocin and vasopressin receptors makes it particularly effective in delaying preterm labor .
Properties
IUPAC Name |
2-[[(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66N10O13S2.C2HF3O2/c1-5-23(3)35-41(63)52-36(24(4)54)42(64)49-29(20-32(45)55)38(60)50-30(43(65)53-17-8-10-31(53)40(62)48-27(9-7-16-44)37(59)46-21-34(57)58)22-68-67-18-15-33(56)47-28(39(61)51-35)19-25-11-13-26(14-12-25)66-6-2;3-2(4,5)1(6)7/h11-14,23-24,27-31,35-36,54H,5-10,15-22,44H2,1-4H3,(H2,45,55)(H,46,59)(H,47,56)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)(H,57,58);(H,6,7)/t23-,24+,27-,28+,29-,30-,31-,35?,36-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDVZIVGNINVNA-XULXJPONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)O)CC(=O)N)C(C)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)O)CC(=O)N)[C@@H](C)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H67F3N10O15S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1109.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.